(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide
Beschreibung
BenchChem offers high-quality (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(10-9-17-6-3-11-24-17)20-13-15-12-18(14-7-8-14)22(21-15)16-4-1-2-5-16/h3,6,9-12,14,16H,1-2,4-5,7-8,13H2,(H,20,23)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVHWCEECNILG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including anti-inflammatory effects, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H23N3O2
- Molecular Weight : 325.4 g/mol
- CAS Number : 1448139-73-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. It is believed to modulate the activity of enzymes or receptors that are crucial in these processes, leading to a reduction in pro-inflammatory mediators and potentially inhibiting tumor growth.
1. Anti-inflammatory Activity
Research indicates that compounds similar to (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
2. Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in glioma cells through multiple mechanisms, including inhibition of AKT and mTOR signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 10 | Induction of necroptosis |
| Breast Cancer | 15 | Cell cycle arrest at G2/M |
3. Case Studies
A notable case study involved the synthesis and evaluation of similar pyrazole derivatives, which demonstrated promising results in reducing inflammation and tumor viability:
"Compound C effectively reduced glioma viability in vitro both by inhibiting proliferation and inducing cell death" .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Prepare the pyrazole core by reacting cyclopentylhydrazine with cyclopropane carbonyl derivatives under acidic conditions (e.g., acetic acid) to form 1-cyclopentyl-5-cyclopropyl-1H-pyrazole .
- Step 2 : Introduce the methylene linker via nucleophilic substitution (e.g., using bromomethyl intermediates) to attach the acrylamide group .
- Step 3 : Couple the furan-2-ylacrylamide moiety using a Horner-Wadsworth-Emmons reaction with furan-2-carbaldehyde under basic conditions (e.g., NaH in THF) .
- Optimization : Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve yields (typically 60-75%) .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Key Techniques :
- NMR : Use - and -NMR to confirm the (E)-configuration of the acrylamide double bond (characteristic coupling constants: ) and cyclopropane ring protons (δ 0.5–1.5 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures and analyzing the dihedral angles (e.g., pyrazole-furan plane angle ≈ 45°) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory bioactivity data (e.g., inconsistent IC values in kinase inhibition assays)?
- Approach :
- Orthogonal Assays : Validate results using both enzymatic (e.g., ADP-Glo™ kinase assay) and cellular (e.g., proliferation inhibition in HeLa cells) assays to rule out assay-specific artifacts .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding pose variations in kinase active sites, which may explain discrepancies .
- Metabolite Screening : Use LC-MS to check for in situ degradation (e.g., furan ring oxidation) that could reduce potency .
Q. What strategies are recommended for optimizing the compound’s solubility and pharmacokinetic properties without altering its core structure?
- Methodology :
- Prodrug Design : Introduce phosphate or PEGylated groups at the acrylamide nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- Lipophilicity Adjustment : Replace the cyclopropane with a trifluoromethyl group to modulate logP while retaining target affinity (predicted ΔlogP = -0.3) .
Q. How can researchers identify degradation pathways under accelerated stability testing conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (HO) for 72 hours .
- Analytical Tools :
- LC-HRMS : Detect major degradation products (e.g., furan ring cleavage at m/z 285.1) .
- TGA/DSC : Identify thermal decomposition thresholds (>180°C) .
Experimental Design Challenges
Q. What experimental controls are critical when evaluating this compound’s anti-inflammatory activity in vivo?
- Controls :
- Vehicle Control : Administer DMSO/PBS to rule out solvent effects on cytokine levels (e.g., IL-6, TNF-α) .
- Positive Control : Use dexamethasone (1 mg/kg) to benchmark efficacy in murine models .
- Metabolic Profiling : Collect plasma samples at 0, 1, 3, and 6 hours post-administration for LC-MS analysis to correlate exposure with effect .
Q. How can computational modeling guide the rational modification of this compound for selective kinase inhibition?
- Workflow :
- Target Identification : Perform a kinome-wide screen using KinomeScan to identify off-target interactions (e.g., JAK2 vs. ABL1) .
- SAR Analysis : Replace the cyclopentyl group with bulkier substituents (e.g., adamantane) to enhance steric hindrance and selectivity .
- Free Energy Calculations : Use MM-PBSA to predict binding affinity changes (ΔΔG) for designed analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
